2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
Overview
Description
2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C26H29N3O5S and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.18279221 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
- The study of hypoglycemic benzoic acid derivatives, including compounds structurally related to the one , has contributed significantly to understanding structure-activity relationships. For instance, investigations into the pharmacophoric groups in hypoglycemic compounds have proposed a general pharmacophore model suitable for benzoic acid derivatives and sulfonamides, emphasizing the importance of specific substituents for activity (Grell et al., 1998).
Chemical Transformations and Synthesis
- Research on the chemical transformations and synthesis of related compounds, such as methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, highlights the versatility of these molecules for generating diverse structures, which is crucial for drug development and the study of biological systems (Ukrainets et al., 2014).
Pharmacological Applications
- Some related compounds have been explored for their pharmacological applications, particularly as serotonin receptor agonists, which could imply potential applications in gastrointestinal motility disorders or as anti-inflammatory and analgesic agents. For example, benzamide derivatives have been studied for their serotonin 4 (5-HT4) receptor agonist activity, offering insights into the development of prokinetic agents (Sonda et al., 2003).
Material Science Applications
- In material science, related compounds have been utilized in the synthesis of novel nanofiltration membranes, demonstrating the role of sulfonated aromatic diamine monomers in enhancing membrane properties for dye treatment, which could suggest potential applications in water purification and environmental remediation (Liu et al., 2012).
Properties
IUPAC Name |
2-[[2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-18-14-15-24(34-3)23(16-18)29(35(4,32)33)17-25(30)28-22-13-9-8-12-21(22)26(31)27-19(2)20-10-6-5-7-11-20/h5-16,19H,17H2,1-4H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORADQLSPWPCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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